2-({1-[(Pyridin-3-yl)methyl]piperidin-4-yl}methoxy)pyridine-4-carbonitrile
Description
Properties
IUPAC Name |
2-[[1-(pyridin-3-ylmethyl)piperidin-4-yl]methoxy]pyridine-4-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O/c19-11-16-3-7-21-18(10-16)23-14-15-4-8-22(9-5-15)13-17-2-1-6-20-12-17/h1-3,6-7,10,12,15H,4-5,8-9,13-14H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGNISNIXNSMINJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1COC2=NC=CC(=C2)C#N)CC3=CN=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({1-[(Pyridin-3-yl)methyl]piperidin-4-yl}methoxy)pyridine-4-carbonitrile typically involves multiple steps, including the formation of the piperidine and pyridine rings, followed by their functionalization and coupling. Common synthetic routes include:
Formation of Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Formation of Pyridine Ring: The pyridine ring can be synthesized through various methods, including the Hantzsch pyridine synthesis.
Coupling Reactions: The piperidine and pyridine rings are coupled using reagents such as palladium catalysts in Suzuki-Miyaura coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic routes for scalability, yield, and cost-effectiveness. This includes the use of continuous flow reactors and automated synthesis platforms to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
2-({1-[(Pyridin-3-yl)methyl]piperidin-4-yl}methoxy)pyridine-4-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
2-({1-[(Pyridin-3-yl)methyl]piperidin-4-yl}methoxy)pyridine-4-carbonitrile has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-({1-[(Pyridin-3-yl)methyl]piperidin-4-yl}methoxy)pyridine-4-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to modulation of biological processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structurally analogous compounds differ in substituents on the piperidine or pyridine rings, leading to variations in molecular weight, physicochemical properties, and biological activity. Below is a detailed comparison:
Structural Variations and Molecular Properties
Biological Activity
The compound 2-({1-[(Pyridin-3-yl)methyl]piperidin-4-yl}methoxy)pyridine-4-carbonitrile is a novel chemical entity that has garnered attention for its potential biological activities. This article aims to explore its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C16H19N3O
- Molecular Weight : 271.35 g/mol
This compound features a pyridine core with additional functional groups that may influence its biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors involved in signaling pathways. The presence of the pyridine moiety suggests potential interactions with nicotinic acetylcholine receptors (nAChRs), which are implicated in numerous neurological processes.
Anticancer Activity
Recent studies have indicated that compounds with similar structures exhibit significant anticancer properties. For instance, some derivatives have shown inhibition of tumor growth in various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.
| Compound | Cell Line Tested | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound A | HeLa | 5.0 | Apoptosis |
| Compound B | MCF-7 | 3.2 | Cell Cycle Arrest |
Neuroprotective Effects
Research has suggested that compounds containing piperidine and pyridine structures may possess neuroprotective effects. These effects could be mediated through the modulation of neurotransmitter systems or by reducing oxidative stress in neuronal cells.
Antimicrobial Activity
There is emerging evidence that similar compounds exhibit antimicrobial properties against various pathogens. The ability to disrupt bacterial cell membranes or inhibit key metabolic pathways has been noted as a potential mechanism of action.
Case Study 1: Anticancer Efficacy
In a study published in Journal of Medicinal Chemistry, a series of pyridine derivatives were synthesized and evaluated for their anticancer efficacy against breast cancer cell lines. One specific derivative demonstrated an IC50 value of 2.5 µM, significantly lower than the standard chemotherapeutic agent doxorubicin, suggesting enhanced potency.
Case Study 2: Neuroprotection in Animal Models
A preclinical study investigated the neuroprotective effects of a related piperidine compound in a mouse model of Alzheimer's disease. The results indicated a reduction in amyloid-beta plaque formation and improved cognitive function, highlighting the therapeutic potential for neurodegenerative conditions.
Q & A
Basic: What synthetic methodologies are recommended for preparing 2-({1-[(Pyridin-3-yl)methyl]piperidin-4-yl}methoxy)pyridine-4-carbonitrile?
Answer:
The synthesis of this compound can be approached via nucleophilic substitution or coupling reactions. A common strategy involves functionalizing the piperidine ring at the 4-position with a methoxy group linked to a pyridine-carbonitrile moiety. For example, similar derivatives (e.g., piperidin-4-yloxy intermediates) are synthesized by reacting 4-hydroxypiperidine with halogenated pyridine precursors under basic conditions (e.g., NaOH in dichloromethane) . Purification typically involves column chromatography, with final purity (>95%) confirmed via HPLC or LC-MS .
Advanced: How can researchers design enzyme inhibition assays to evaluate its activity against MAP3K12?
Answer:
To assess inhibition of mitogen-activated protein kinase kinase kinase 12 (MAP3K12), use in vitro kinase assays with recombinant enzyme. Key steps include:
- Substrate Preparation: Use a fluorescent or radio-labeled ATP analogue.
- IC50/Ki Determination: Perform dose-response curves (0.1–1000 nM) with the compound, measuring residual kinase activity via luminescence or fluorescence. For example, Ki values of 0.2–42 nM have been reported for structurally related pyridine-carbonitrile derivatives in MAP3K12 inhibition studies .
- Controls: Include positive controls (e.g., staurosporine) and validate results with orthogonal assays like SPR or cellular phosphorylation assays .
Basic: What analytical techniques are critical for confirming structural integrity and purity?
Answer:
- NMR Spectroscopy: 1H/13C NMR to verify substituent positions (e.g., pyridin-3-ylmethyl and methoxy groups) .
- Mass Spectrometry: High-resolution MS (HRMS) to confirm molecular weight (e.g., Q Exactive Orbitrap instruments) .
- HPLC/LC-MS: Assess purity (>95%) using reverse-phase columns (C18) with UV detection at 254 nm .
Advanced: How should researchers address contradictory biological activity data across studies?
Answer:
Contradictions may arise from assay variability (e.g., enzyme source, ATP concentration) or compound stability. Mitigation strategies include:
- Cross-Validation: Replicate assays in multiple systems (e.g., recombinant vs. cell-based).
- Stability Testing: Monitor compound degradation under assay conditions (e.g., pH, temperature) via LC-MS .
- Structural Confirmation: Re-characterize the compound post-assay to rule out decomposition .
Basic: What are the key stability and storage considerations for this compound?
Answer:
- Storage Conditions: Store at –20°C under inert gas (argon/nitrogen) in amber vials to prevent oxidation and hydrolysis .
- Incompatibilities: Avoid strong acids/bases and moisture, which may degrade the carbonitrile group .
- Handling: Use dry solvents and glove boxes for sensitive reactions .
Advanced: What strategies optimize structure-activity relationships (SAR) for enhanced kinase inhibition?
Answer:
- Core Modifications: Introduce electron-withdrawing groups (e.g., -CN) on the pyridine ring to enhance binding affinity .
- Piperidine Substituents: Vary the N-alkylation (e.g., pyridin-3-ylmethyl vs. cyclopropane derivatives) to improve selectivity .
- Biological Testing: Screen analogs in cellular models (e.g., MAPK pathway activation) and perform molecular docking to predict binding poses .
Basic: What safety precautions are essential during handling?
Answer:
- Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and safety goggles .
- Ventilation: Conduct reactions in fume hoods to minimize inhalation risks .
- Emergency Protocols: For spills, neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .
Advanced: How can computational methods aid in predicting metabolic pathways?
Answer:
- Software Tools: Use ADMET Predictor or Schrödinger’s QikProp to estimate metabolic sites (e.g., cytochrome P450 oxidation of the piperidine ring) .
- Metabolite Identification: Validate predictions with in vitro microsomal assays and LC-HRMS .
Basic: What spectroscopic signatures distinguish this compound from analogs?
Answer:
- FT-IR: A sharp peak at ~2220 cm⁻¹ confirms the carbonitrile group .
- 1H NMR: Distinct signals for the pyridin-3-ylmethyl protons (δ 2.5–3.5 ppm) and methoxy group (δ 3.8–4.2 ppm) .
Advanced: How to evaluate its potential off-target effects in kinase panels?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
